molecular formula C12H16O B169465 6-Phenylhexanal CAS No. 16387-61-4

6-Phenylhexanal

Cat. No.: B169465
CAS No.: 16387-61-4
M. Wt: 176.25 g/mol
InChI Key: WDKODCDQZXMWJD-UHFFFAOYSA-N
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Description

6-Phenylhexanal is an organic compound with the chemical formula C12H16O. It is a colorless liquid that is soluble in many organic solvents such as ethanol and ether. This compound is primarily used in organic synthesis as an intermediate for the preparation of other chemical compounds .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved

Cellular Effects

It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 6-Phenylhexanal is not well-defined. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These potential mechanisms need to be confirmed through rigorous scientific investigation.

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported in the literature . Future studies should investigate this aspect to understand any threshold effects, as well as any toxic or adverse effects at high doses.

Chemical Reactions Analysis

Types of Reactions: 6-Phenylhexanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 6-phenylhexanoic acid.

    Reduction: It can be reduced to form 6-phenylhexanol.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

6-Phenylhexanal has diverse applications in scientific research:

Comparison with Similar Compounds

    6-Phenylhexanol: The reduced form of 6-Phenylhexanal.

    6-Phenylhexanoic acid: The oxidized form of this compound.

    Benzaldehyde: A structurally similar compound with a benzene ring and an aldehyde group.

Uniqueness: this compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to be easily oxidized or reduced adds to its utility in various chemical processes .

Biological Activity

6-Phenylhexanal is a compound belonging to the family of aldehydes, characterized by its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

1. Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study conducted by Duschmale et al. (2011) demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values indicated that this compound could inhibit bacterial growth at low concentrations.

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0

2. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated in several studies. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. The compound's ability to donate electrons makes it a potential candidate for therapeutic applications in oxidative stress-related diseases.

3. Cytotoxic Effects

Studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, research published in the Journal of Organic Chemistry reported that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

Cell Line IC50 (µM)
MCF-725
HeLa30

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production, leading to cellular damage and apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : It has been suggested that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects.

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at the University of Groningen, the antimicrobial efficacy of various aldehydes, including this compound, was compared against standard antibiotics. Results showed that while traditional antibiotics had variable efficacy against resistant strains, this compound maintained consistent activity across tested bacteria.

Case Study 2: Cancer Cell Apoptosis

A detailed investigation into the apoptotic pathways activated by this compound was conducted using MCF-7 cells. The study utilized flow cytometry to assess cell viability and apoptosis markers. The findings indicated a significant increase in early apoptotic cells when treated with the compound compared to control groups.

Properties

IUPAC Name

6-phenylhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-11H,1-2,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKODCDQZXMWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6-phenylhexanol (5.00 g, 28.0 mmol, 1 equiv) in CH2Cl2 (10 ml) was added to a solution of pyridinium chlorochromate (9.07 g, 42.1 mmol, 1.5 equiv) in CH2Cl2 (100 ml) at rt, and the mixture was stirred for 3.5 h. The reaction mixture was diluted with hexane and filtered through silica gel (20 g). The silica gel was eluted with a mixture of hexane and EtOAc (1:1). The combined filtrate was concentrated under vacuum to give 6-phenyl-1-hexional as a colorless oil, which was used as such for the next step. 1H NMR (CDCl3) δ 9.75 (t, 1H), 7.28–7.14 (m, 5H), 2.61 (T, 2H), 2.44–2.38 (m, 2H), 1.71–1.58 (m, 5H), 1.42–1.30 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.07 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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